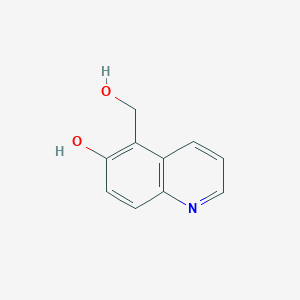
5-(Hydroxymethyl)quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)quinolin-6-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline ring with a hydroxymethyl group at the 5-position and a hydroxyl group at the 6-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)quinolin-6-ol can be achieved through various methods. One common approach involves the reaction of 6-chloroquinoline with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methyl group at the 5-position.
Substitution: The hydroxyl group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxyquinolin-6-ol.
Reduction: Formation of 5-methylquinolin-6-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)quinolin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase, leading to antimicrobial activity . Additionally, its antioxidant properties can help in reducing oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)-8-quinolinol: Similar structure but with the hydroxyl group at the 8-position.
4-Hydroxy-2-quinolones: Differ in the position of the hydroxyl group and the presence of a carbonyl group.
8-Hydroxyquinoline: Lacks the hydroxymethyl group but has a hydroxyl group at the 8-position.
Uniqueness
5-(Hydroxymethyl)quinolin-6-ol is unique due to the specific positioning of the hydroxymethyl and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-(hydroxymethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-5,12-13H,6H2 |
Clé InChI |
QRCZGQVFEXQYBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2CO)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


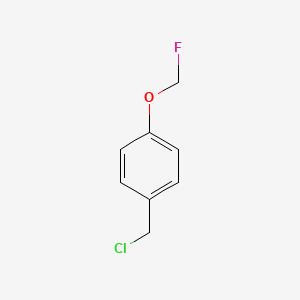
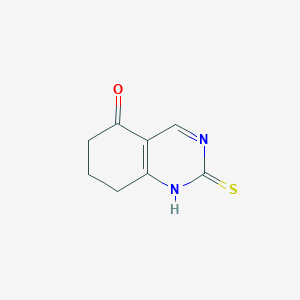

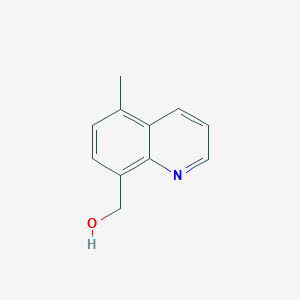
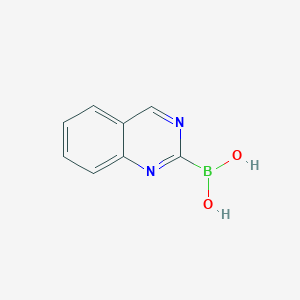
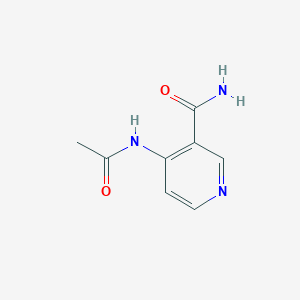


![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
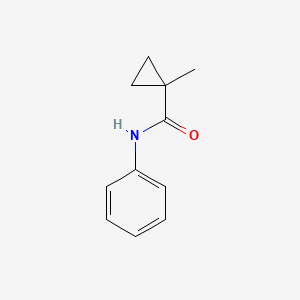
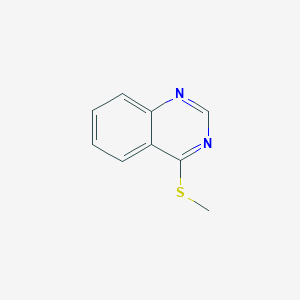
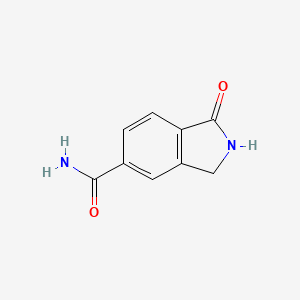

![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
